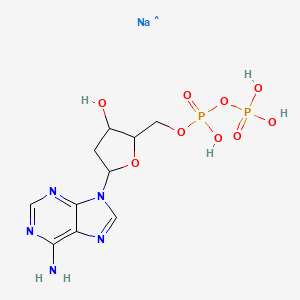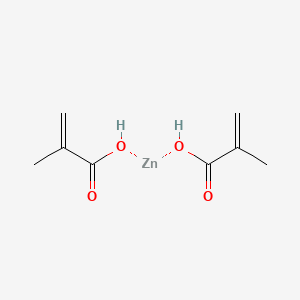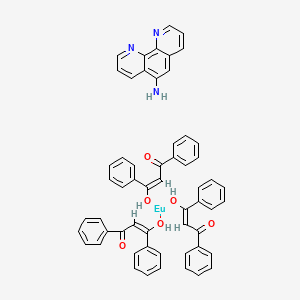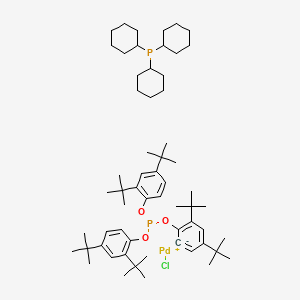
Sodium diatrizoate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium diatrizoate hydrate is a water-soluble, iodinated radiopaque contrast medium commonly used in medical imaging. It is known for its high iodine content, which makes it effective in blocking X-rays and creating clear images of internal body structures. This compound is particularly useful in gastrointestinal studies, angiography, and urography .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium diatrizoate hydrate is synthesized from diatrizoic acid. The synthesis involves the acetylation of 3,5-diamino-2,4,6-triiodobenzoic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetylation and neutralization processes. The compound is then crystallized and purified to achieve the desired purity levels. The final product is often stored and transported in a hydrated form to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: Sodium diatrizoate hydrate primarily undergoes substitution reactions due to the presence of iodine atoms. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize this compound.
Reduction Reactions: Reducing agents such as sodium borohydride can reduce the compound under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various iodinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
Sodium diatrizoate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a density gradient reagent in blood cell separation and spore purification.
Biology: The compound is employed in the isolation of plasma lymphocytes, monocytes, and dendritic cells.
Medicine: this compound is extensively used as a radiological contrast agent in diagnostic imaging.
Industry: It is utilized in various diagnostic assays and manufacturing processes.
Mecanismo De Acción
The primary mechanism of action of sodium diatrizoate hydrate is its ability to block X-rays due to its high iodine content. When administered, the compound localizes in specific areas of the body, creating a contrast between different tissues. This contrast allows for clear imaging of internal structures. The iodine atoms in the compound are particularly effective in scattering or stopping X-rays, making it a valuable tool in radiology .
Comparación Con Compuestos Similares
Diatrizoate meglumine: Another iodinated contrast medium used in similar diagnostic applications.
Iothalamate: A high-osmolar contrast medium used for imaging.
Iohexol: A low-osmolar contrast medium with similar applications but different osmolality.
Comparison: Sodium diatrizoate hydrate is unique due to its specific hydration state, which affects its solubility and stability. Compared to diatrizoate meglumine and iothalamate, this compound has a higher iodine content, providing better contrast in imaging. it also has higher osmolality, which can lead to increased side effects in some patients .
Propiedades
Fórmula molecular |
C11H10I3N2NaO5 |
|---|---|
Peso molecular |
653.91 g/mol |
Nombre IUPAC |
sodium;3,5-diacetamido-2,4,6-triiodobenzoate;hydrate |
InChI |
InChI=1S/C11H9I3N2O4.Na.H2O/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);;1H2/q;+1;/p-1 |
Clave InChI |
ZZBYVHJZBJEHFI-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3R,3aR,6S,6aR)-3-phenylmethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 2-(triphenyl-lambda5-phosphanylidene)acetate](/img/structure/B12059394.png)


![[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12059408.png)









